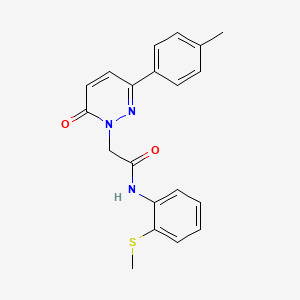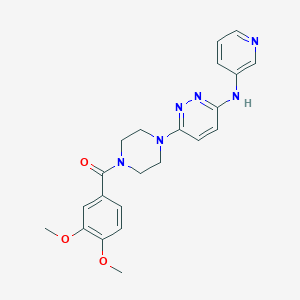![molecular formula C21H23N3O2 B2358841 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide CAS No. 1355803-67-6](/img/structure/B2358841.png)
3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide, also known as BAM-15, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAM-15 belongs to the class of mitochondrial uncouplers, which are molecules that can disrupt the coupling between the electron transport chain and ATP synthesis in the mitochondria.
Mechanism of Action
3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide acts as a mitochondrial uncoupler by disrupting the coupling between the electron transport chain and ATP synthesis in the mitochondria. This leads to an increase in the proton gradient across the mitochondrial membrane, which in turn leads to an increase in mitochondrial respiration and oxygen consumption. The increased respiration rate can lead to the generation of reactive oxygen species (ROS), which can induce mitochondrial dysfunction and promote apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide induces mitochondrial dysfunction and promotes apoptosis, leading to anti-tumor effects. In models of neurodegenerative diseases, 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Advantages and Limitations for Lab Experiments
One advantage of 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide is its ability to induce mitochondrial dysfunction and promote apoptosis in cancer cells, making it a potential anti-cancer therapeutic agent. Additionally, 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide has been found to have neuroprotective and cardioprotective effects, making it a potential therapeutic agent for neurodegenerative diseases and cardiovascular diseases. However, 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide has limitations in lab experiments due to its potential toxicity and lack of specificity for mitochondrial uncoupling.
Future Directions
There are several future directions for research on 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide. One direction is to investigate the potential of 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide as a therapeutic agent for other diseases such as metabolic disorders and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide for therapeutic use. Furthermore, the development of more specific mitochondrial uncouplers could lead to the development of more effective and safer therapeutic agents.
Synthesis Methods
The synthesis of 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide involves the reaction of N-benzylacetamide with 2-methylbenzyl cyanide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound, 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide. The yield of this synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide has been shown to have potential therapeutic applications in a variety of scientific research fields. In particular, 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide has been found to have anti-tumor effects in cancer cells by inducing mitochondrial dysfunction and promoting apoptosis. Additionally, 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
3-[acetyl(benzyl)amino]-N-[cyano-(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-8-6-7-11-19(16)20(14-22)23-21(26)12-13-24(17(2)25)15-18-9-4-3-5-10-18/h3-11,20H,12-13,15H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUDHXHQCWJLCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CCN(CC2=CC=CC=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2358759.png)
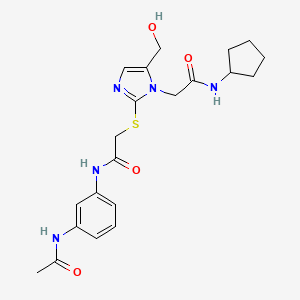
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)

![2-benzamido-N-(4-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358766.png)
![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2358768.png)
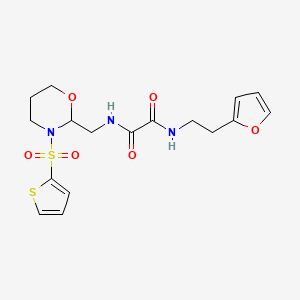

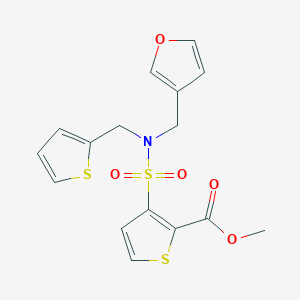
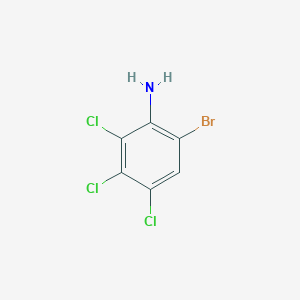
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2358775.png)
